

Application Notes and Protocols for Recombinant Catalpanp-1 Expression

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Compound of Interest

Compound Name: Catalpanp-1

Cat. No.: B15561669

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Introduction

Recombinant protein expression is a fundamental technique in biotechnology, enabling the production of specific proteins in host organisms for research, therapeutic, and industrial applications.[1][2] This document provides a detailed protocol for the expression of a hypothetical plant-derived protein, designated "**Catalpanp-1**," originating from *Catalpa bungei*. *Catalpa bungei* is a tree species with recognized economic and ornamental value, and its genetic and physiological properties are subjects of ongoing research.[3][4][5] The following protocols are based on established methods for recombinant protein expression and can be adapted for various research and development purposes. While bacterial systems like *Escherichia coli* (E. coli) are widely utilized for their rapid growth and high yields[1], plant-based expression systems also offer advantages such as low production costs and the ability to perform complex post-translational modifications.[6][7][8]

Experimental Protocols

Gene Synthesis and Codon Optimization

The initial step involves obtaining the coding sequence for **Catalpanp-1**. For optimal expression in a heterologous system such as E. coli, the gene sequence should be codon-optimized to match the codon usage of the expression host. This can significantly enhance protein yield.

Protocol:

- Obtain the amino acid sequence of **Catalpanp-1**.
- Use a gene synthesis service with codon optimization for E. coli (e.g., strain BL21(DE3)).
- Incorporate restriction sites at the 5' and 3' ends of the gene for subsequent cloning into an expression vector.
- Consider adding a C-terminal or N-terminal polyhistidine-tag (His-tag) sequence to facilitate protein purification.

Expression Vector and Host Strain Selection

The choice of expression vector and host strain is critical for successful recombinant protein production.

Vector Selection:

- pET Vectors (e.g., pET-28a): These vectors are widely used for high-level protein expression in E. coli. They typically contain a strong T7 promoter, an inducible expression system (lac operator), and an antibiotic resistance gene for selection.

Host Strain Selection:

- E. coli BL21(DE3): This is a commonly used strain for protein expression as it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for inducible expression with Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Cloning and Transformation

Protocol:

- Digest the synthesized **Catalpanp-1** gene and the pET-28a vector with the selected restriction enzymes.
- Ligate the digested gene into the linearized pET-28a vector using T4 DNA ligase.

- Transform the ligation product into competent *E. coli* DH5 α cells for plasmid amplification.
- Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
- Incubate overnight at 37°C.
- Select single colonies, grow them in liquid LB medium with the antibiotic, and isolate the plasmid DNA.
- Verify the correct insertion of the **Catalpanp-1** gene by restriction digestion and DNA sequencing.
- Transform the verified plasmid into competent *E. coli* BL21(DE3) expression host cells.

Recombinant Protein Expression and Optimization

Protocol:

- Inoculate a single colony of transformed BL21(DE3) into 50 mL of LB medium containing the appropriate antibiotic.
- Grow the culture overnight at 37°C with shaking (200-250 rpm).
- The next day, inoculate 1 L of fresh LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- After induction, reduce the temperature to 18-25°C and continue to grow for another 16-24 hours. Lower temperatures can improve protein solubility.[9]
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification (Affinity Chromatography)

Protocol:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the His-tagged **Catalpanp-1** protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
- Collect the eluted fractions and analyze them by SDS-PAGE.

Protein Analysis and Quantification

Purity Analysis:

- SDS-PAGE: Run the purified protein fractions on a polyacrylamide gel to assess purity and confirm the molecular weight.

Quantification:

- Bradford or BCA Assay: Use a standard protein quantification method to determine the concentration of the purified protein.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the expression and purification of recombinant **Catalpanp-1**.

Table 1: Optimization of **Catalpanp-1** Expression Conditions

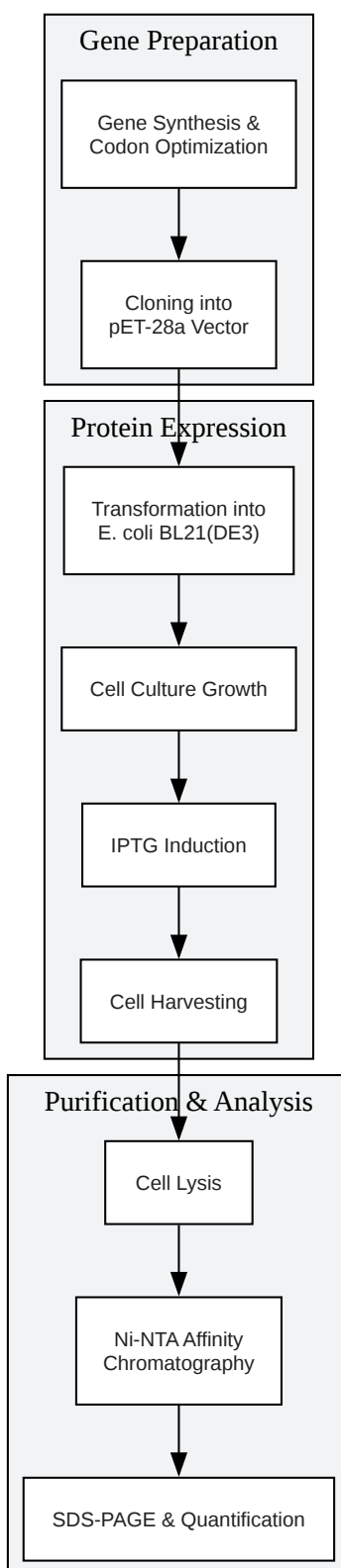
Parameter	Condition 1	Condition 2	Condition 3
Host Strain	E. coli BL21(DE3)	E. coli Rosetta(DE3)	E. coli SHuffle T7
Inducer (IPTG) Conc.	0.1 mM	0.5 mM	1.0 mM
Induction Temperature	18°C	25°C	37°C
Induction Time	24 hours	16 hours	4 hours
Protein Yield (mg/L)	Data	Data	Data
Soluble Fraction (%)	Data	Data	Data

Table 2: Summary of **Catalpanp-1** Purification

Purification Step	Total Protein (mg)	Catalpanp-1 (mg)	Purity (%)
Cell Lysate	Data	Data	Data
Ni-NTA Flow-through	Data	Data	Data
Wash Fractions	Data	Data	Data
Eluted Fractions	Data	Data	Data
Final Purified Protein	Data	Data	>95%

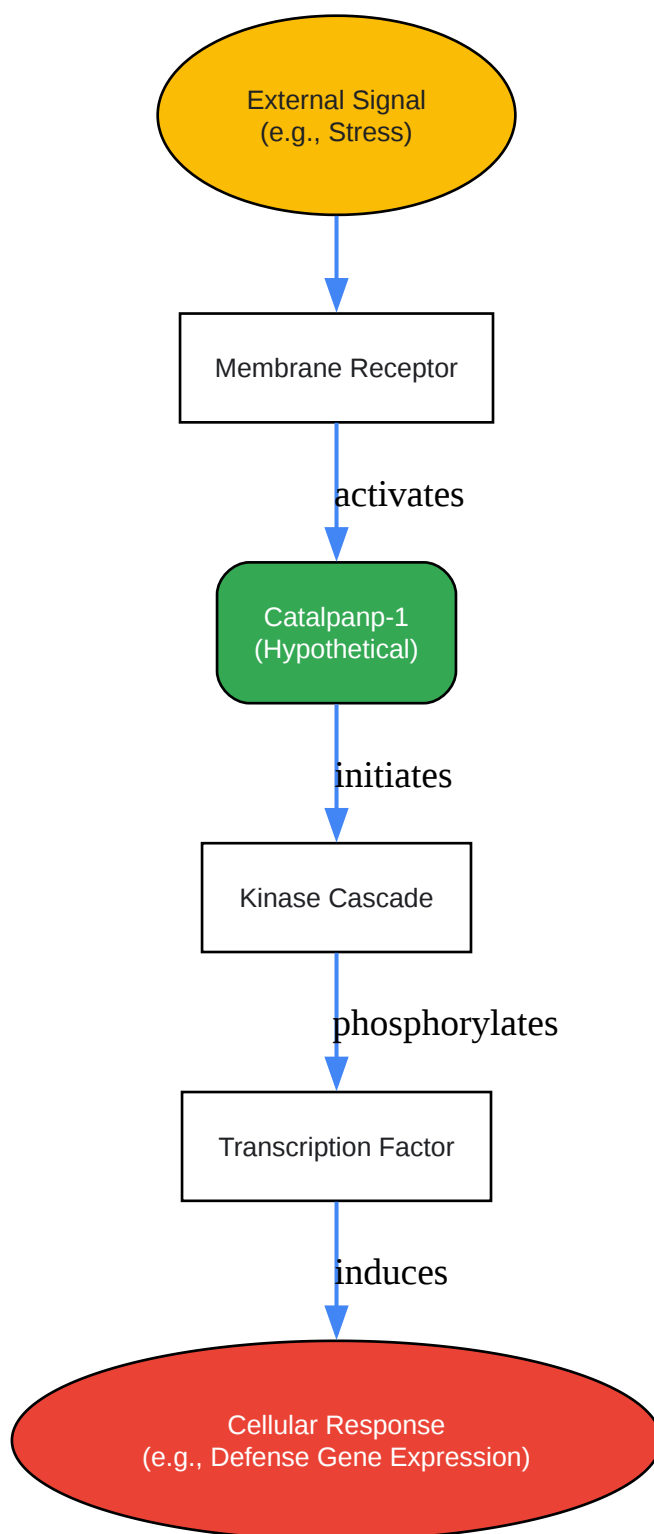
Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway involving a plant-derived protein.



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Caption: Experimental workflow for recombinant **Catalpanp-1** expression.



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Caption: Hypothetical signaling pathway involving **Catalpanp-1**.

Conclusion

This document provides a comprehensive and detailed protocol for the expression and purification of the hypothetical recombinant protein **Catalpanp-1**. By following these guidelines, researchers can produce sufficient quantities of purified protein for further functional and structural studies. The provided templates for data organization and visual workflows are intended to facilitate experimental planning and execution. Optimization of specific steps, such as induction conditions and purification buffers, may be necessary to achieve the highest yield and purity for **Catalpanp-1**.

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